molecular formula C18H19N3O2S B2537144 4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione CAS No. 901721-27-5

4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione

Cat. No.: B2537144
CAS No.: 901721-27-5
M. Wt: 341.43
InChI Key: ZOIMFIZZMJZRTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with dimethylanilino and dimethoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione typically involves multiple steps. One common method starts with the preparation of 3,4-dimethylaniline, which is then reacted with other reagents to form the desired quinazoline derivative. The reaction conditions often include the use of solvents like chloroform or dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce new alkyl or aryl groups into the molecule .

Scientific Research Applications

4-(3,4-Dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its combination of dimethylanilino and dimethoxy groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

901721-27-5

Molecular Formula

C18H19N3O2S

Molecular Weight

341.43

IUPAC Name

4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione

InChI

InChI=1S/C18H19N3O2S/c1-10-5-6-12(7-11(10)2)19-17-13-8-15(22-3)16(23-4)9-14(13)20-18(24)21-17/h5-9H,1-4H3,(H2,19,20,21,24)

InChI Key

ZOIMFIZZMJZRTG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.